1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the spirocyclization of indole derivatives. For instance, a formal [4+1] annulation reaction can be employed, where 3-bromooxindoles react with 1,2-diaza-1,3-dienes in the presence of a base like cesium carbonate in dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of spiro compound synthesis can be applied. These methods often involve optimizing reaction conditions to achieve high yields and purity, using scalable processes that can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending
Properties
IUPAC Name |
1'-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-19-14-23(29-20-4-2-1-3-18(19)20)8-11-25(12-9-23)22(27)17-7-10-24-21(13-17)28-15-16-5-6-16/h1-4,7,10,13,16H,5-6,8-9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYGYJKLLSBRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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